Lipophilicity (LogP) Differentiation: 7-Fluoro-4-methyl-1H-indole Occupies a Distinct Intermediate LogP Window Versus Mono-Substituted Indoles
7-Fluoro-4-methyl-1H-indole (LogP = 2.65) occupies a quantifiably distinct lipophilicity range compared to its two closest mono-substituted analogs: 4-methylindole (LogP = 2.48–2.60) and 7-fluoroindole (LogP = 2.19–2.31) . The dual substitution elevates LogP above that of 7-fluoroindole (ΔLogP ≈ +0.34 to +0.46) while remaining within a narrow and predictable window relative to 4-methylindole (ΔLogP ≈ +0.05 to +0.17). This intermediate LogP value, close to the preferred range for oral bioavailability (LogP 1–3), positions the compound advantageously for lead optimization campaigns where both mono-substituted indoles may fall outside the optimal range or introduce different pharmacokinetic liabilities.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.65 |
| Comparator Or Baseline | 4-Methylindole: LogP = 2.48–2.60; 7-Fluoroindole: LogP = 2.19–2.31 |
| Quantified Difference | ΔLogP vs. 7-fluoroindole: +0.34 to +0.46 (target more lipophilic); ΔLogP vs. 4-methylindole: +0.05 to +0.17 (target slightly more lipophilic) |
| Conditions | Predicted/calculated values (ChemSrc database); consistent across multiple prediction algorithms |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, metabolic clearance, and promiscuity; a LogP difference of ≥0.3 units can translate into measurable differences in ADME properties, making the choice of indole scaffold consequential for lead series progression.
